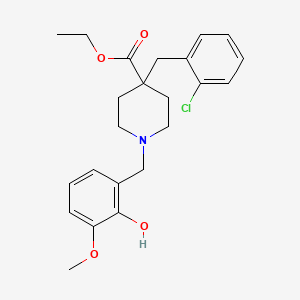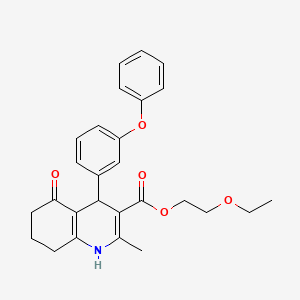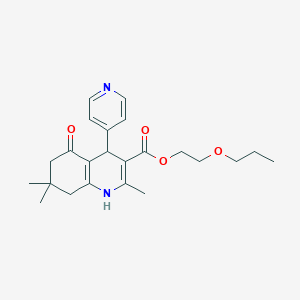
ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate, also known as CM-157, is a synthetic compound that has been the subject of extensive scientific research. This molecule belongs to the class of piperidinecarboxylate derivatives and has shown promising results in various biomedical applications.
Mecanismo De Acción
The mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in the body. It has been shown to activate the ERK1/2 and AKT pathways, which are involved in cell survival and proliferation. ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, which are important for the growth and survival of neurons. ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. In addition, ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is its high purity and stability, which makes it suitable for use in laboratory experiments. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases, such as rheumatoid arthritis. In addition, further research is needed to elucidate the mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate and to optimize its pharmacokinetic properties for use in vivo.
Conclusion
In conclusion, ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is a synthetic compound that has shown promising results in various biomedical applications. Its synthesis method has been optimized to produce high yields of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate with high purity. ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various biomedical fields, and its mechanism of action is believed to involve the modulation of various signaling pathways in the body. While ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has several advantages for use in laboratory experiments, further research is needed to optimize its pharmacokinetic properties for use in vivo.
Métodos De Síntesis
The synthesis of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate involves the reaction of 4-(2-chlorobenzyl)piperidine with 2-hydroxy-3-methoxybenzaldehyde, followed by the condensation of the resulting product with ethyl 4-chloro-4-oxobutanoate. The final product is obtained by the reduction of the ester group using sodium borohydride. This method has been optimized to produce high yields of ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate with high purity.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various biomedical fields. It has been shown to have neuroprotective effects, anti-inflammatory properties, and anti-tumor activity. In addition, ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO4/c1-3-29-22(27)23(15-17-7-4-5-9-19(17)24)11-13-25(14-12-23)16-18-8-6-10-20(28-2)21(18)26/h4-10,26H,3,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXIMMIPBXYSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=C(C(=CC=C2)OC)O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5206523.png)
![4-benzyl-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5206531.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5206539.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5206546.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5206573.png)

![3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5206584.png)
![4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide](/img/structure/B5206606.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5206612.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206638.png)
